molecular formula C8H3F4IO3 B15243150 2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid

2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid

Katalognummer: B15243150
Molekulargewicht: 350.01 g/mol
InChI-Schlüssel: BLIPYONUMRFLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3F4IO3 and a molecular weight of 350.01 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzoic acid core. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and the use of advanced catalytic systems would be applicable for scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Employed in Suzuki–Miyaura coupling.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Research into new pharmaceuticals and drug development.

    Industry: Limited use in specialized chemical processes.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H3F4IO3

Molekulargewicht

350.01 g/mol

IUPAC-Name

2-fluoro-4-iodo-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H3F4IO3/c9-5-3(7(14)15)1-2-4(13)6(5)16-8(10,11)12/h1-2H,(H,14,15)

InChI-Schlüssel

BLIPYONUMRFLGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.